Product packaging for Acc1/2-IN-1(Cat. No.:)

Acc1/2-IN-1

Cat. No.: B12413445
M. Wt: 560.6 g/mol
InChI Key: OZXVVQYXAMBGPG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Historical Overview of its Discovery and Initial Characterization for Research Purposes

In the early 2000s and 2010s, pharmaceutical and academic research intensified, leading to the development of highly potent and selective small molecule inhibitors. The characterization of these first-generation dual inhibitors involved extensive structure-activity relationship (SAR) studies to optimize potency and selectivity for the ACC enzymes. nih.gov Initial characterization in cellular and preclinical models demonstrated that these compounds could effectively reduce the production of malonyl-CoA, the product of the ACC-catalyzed reaction. This led to a decrease in fatty acid synthesis and an increase in fatty acid oxidation, validating the dual-inhibition mechanism. elsevierpure.com

Rationale for Academic Investigation of Acc1/2-IN-1 in Metabolic Regulation Research

The rationale for investigating dual ACC1/2 inhibitors like this compound in metabolic research is based on the central role of ACC in energy homeostasis. Dysregulation of fatty acid metabolism is a hallmark of numerous metabolic diseases, including obesity, type 2 diabetes, and non-alcoholic fatty liver disease (NAFLD), which can progress to non-alcoholic steatohepatitis (NASH). nih.govpatsnap.com

The two isoforms of ACC have distinct but complementary roles:

ACC1: Primarily found in lipogenic tissues like the liver and adipose tissue, its inhibition directly reduces the synthesis of new fatty acids, which can contribute to the excessive lipid accumulation seen in conditions like NAFLD. nih.govpatsnap.com

ACC2: Located in oxidative tissues such as the heart and skeletal muscle, its product, malonyl-CoA, acts as a potent inhibitor of carnitine palmitoyltransferase 1 (CPT1), the enzyme that transports fatty acids into the mitochondria for oxidation. nih.govpatsnap.com Inhibiting ACC2 therefore removes this brake on fatty acid oxidation, promoting the burning of fats for energy.

By simultaneously inhibiting both ACC1 and ACC2, researchers can investigate the therapeutic potential of both decreasing fat storage and increasing fat burning, making such compounds a compelling tool for studying and potentially correcting metabolic imbalances. nih.govpatsnap.com

Scope and Significance of this compound in Contemporary Biomedical Research

The significance of dual ACC1/2 inhibitors in modern biomedical research is broad, extending from metabolic disorders to oncology and immunology.

In metabolic disease research , these inhibitors are crucial tools for understanding the pathogenesis of NAFLD and NASH. Studies have shown that ACC inhibition can reduce liver steatosis (fat accumulation), inflammation, and even fibrosis in preclinical models, making it a promising area of investigation. nih.gov

In oncology , researchers are exploring the role of ACC inhibitors in cancer therapy. Many cancer cells exhibit a high rate of de novo lipogenesis to support rapid proliferation and membrane synthesis. frontiersin.orgpatsnap.com Inhibiting ACC1 can starve cancer cells of these essential building blocks. Studies using dual ACC1/2 inhibitors have demonstrated reduced proliferation and increased apoptosis (cell death) in various cancer cell models, including glioblastoma and non-small cell lung cancer. frontiersin.orgplos.orgresearchgate.net

In immunology , emerging research indicates that fatty acid metabolism is critical for immune cell function. For instance, ACC1 has been identified as a key regulator of T cell immunity and stability. nih.govnih.gov The use of ACC inhibitors allows researchers to probe how metabolic pathways influence immune responses in autoimmune diseases and inflammation.

The following table summarizes selected research findings on the effects of dual ACC1/2 inhibition in different cell lines.

Cell LineCancer TypeKey Findings with ACC1/2 InhibitionReference
U87 EGFRvIIIGlioblastomaReduced cellular proliferation and de novo lipogenesis; impaired mitochondrial health; increased apoptosis. plos.org
U87 (Wild Type)GlioblastomaInhibited de novo lipogenesis, but had a lesser effect on cell proliferation compared to the EGFRvIII mutant. plos.org
LNCaPProstate CancerRNAi-mediated targeting of ACC1 resulted in inhibited cell proliferation and induced apoptosis. frontiersin.org
Hep G2Liver CancerDownregulation of ACC1 suppressed cell viability. spandidos-publications.com

This table presents data on the effects of dual ACC1/2 inhibition on various cancer cell lines.

ParameterU87 EGFRvIII CellsU87 Wild Type Cells
Effect on De Novo Lipogenesis (DNL) InhibitedInhibited
Effect on Cell Proliferation Significantly bluntedReduced
Mitochondrial Health Impaired (reduced maximal respiration)Not significantly impaired
Apoptosis (Caspase Activity) IncreasedMinimal increase
Data synthesized from studies on glioblastoma cells. plos.orgresearchgate.net

Structure

2D Structure

Chemical Structure Depiction
molecular formula C34H32N4O4 B12413445 Acc1/2-IN-1

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C34H32N4O4

Molecular Weight

560.6 g/mol

IUPAC Name

1'-[2-(1H-indol-5-yl)-3H-benzimidazole-5-carbonyl]-8,8-dimethylspiro[6,7-dihydro-3H-pyrano[3,2-g]chromene-2,4'-piperidine]-4-one

InChI

InChI=1S/C34H32N4O4/c1-33(2)9-7-21-16-24-28(39)19-34(42-30(24)18-29(21)41-33)10-13-38(14-11-34)32(40)23-4-6-26-27(17-23)37-31(36-26)22-3-5-25-20(15-22)8-12-35-25/h3-6,8,12,15-18,35H,7,9-11,13-14,19H2,1-2H3,(H,36,37)

InChI Key

OZXVVQYXAMBGPG-UHFFFAOYSA-N

Canonical SMILES

CC1(CCC2=CC3=C(C=C2O1)OC4(CCN(CC4)C(=O)C5=CC6=C(C=C5)N=C(N6)C7=CC8=C(C=C7)NC=C8)CC3=O)C

Origin of Product

United States

Synthetic Methodologies and Chemical Biology Approaches

Strategies for the Chemical Synthesis of Acc1/2-IN-1 and its Analogues

The chemical synthesis of dual ACC1 and ACC2 inhibitors, such as those belonging to the (4-piperidinyl)-piperazine class, is a critical aspect of their development for both therapeutic and research applications. While the precise, step-by-step synthesis of "this compound" is not extensively detailed in publicly available literature, the general synthetic approaches for structurally related compounds provide a clear blueprint for its probable assembly. These strategies are typically modular, allowing for the exploration of structure-activity relationships (SAR) by varying different components of the molecule.

The total synthesis of (4-piperidinyl)-piperazine-based ACC inhibitors is generally accomplished through a convergent approach, where key fragments of the molecule are synthesized separately and then coupled in the final stages. This strategy offers flexibility for creating a library of analogues. A representative retrosynthetic analysis suggests the disconnection of the molecule into three main building blocks: a substituted heteroaromatic acid, a piperazine linker, and a protected piperidine moiety.

Key Intermediates and Coupling Strategies:

IntermediateDescriptionCommon Synthetic Steps
Substituted Heteroaromatic Carboxylic Acid This fragment often contains the primary pharmacophore responsible for binding to the ACC enzyme. The specific substitution pattern on the aromatic or heteroaromatic ring is crucial for potency and selectivity.- Halogenation of a commercially available heteroaromatic core. - Suzuki or other cross-coupling reactions to introduce substituents. - Oxidation of a methyl or other alkyl group to a carboxylic acid.
Piperazine Linker A central scaffold connecting the heteroaromatic core to the piperidine ring. It can be mono-protected to allow for sequential coupling.- Commercially available as mono-Boc-piperazine. - Synthesis from ethylenediamine and a suitable dielectrophile.
N-Protected 4-Aminopiperidine This fragment introduces a key interaction point and influences physicochemical properties. The protecting group is crucial for directing the synthetic sequence.- Commercially available. - Synthesis from 4-piperidone via reductive amination.

The final assembly typically involves an amide bond formation between the heteroaromatic carboxylic acid and the piperazine, followed by a second coupling step (e.g., reductive amination or nucleophilic substitution) to attach the piperidine fragment. The choice of protecting groups is critical to ensure chemoselectivity throughout the synthesis.

A modular or fragment-based approach is highly advantageous for the synthesis of this compound analogues, enabling the rapid generation of a diverse set of compounds for SAR studies. nih.gov This approach allows for the systematic modification of each of the three core fragments.

Example of a Modular Synthetic Route:

Amide Coupling: A substituted heteroaromatic carboxylic acid is activated (e.g., using HATU or EDC/HOBt) and reacted with mono-Boc-protected piperazine to form the corresponding amide.

Deprotection: The Boc protecting group on the piperazine is removed under acidic conditions (e.g., with TFA or HCl in dioxane).

Final Fragment Coupling: The resulting secondary amine is then coupled with a suitable N-protected 4-oxopiperidine via reductive amination (e.g., using sodium triacetoxyborohydride). Alternatively, a nucleophilic substitution reaction with a 4-halopiperidine derivative can be employed.

This modularity has been successfully used to explore a variety of substituents on the heteroaromatic ring and different protecting groups on the piperidine nitrogen, leading to the identification of potent ACC inhibitors. nih.gov

For analogues of this compound that contain stereocenters, particularly within the piperidine ring or its substituents, stereoselective synthesis is crucial as different stereoisomers can exhibit significantly different biological activities and pharmacokinetic profiles.

Methods for achieving stereoselectivity in the synthesis of piperidine-containing molecules include:

Chiral Pool Synthesis: Utilizing commercially available chiral starting materials, such as chiral amino acids, to construct the piperidine ring with a defined stereochemistry.

Asymmetric Catalysis: Employing chiral catalysts to induce stereoselectivity in key bond-forming reactions, such as asymmetric hydrogenation or cyclization.

Resolution of Racemates: Separating a racemic mixture of the final compound or a key intermediate using chiral chromatography or by forming diastereomeric salts with a chiral resolving agent.

For spirocyclic piperidine derivatives, which represent a class of conformationally restricted analogues, specific strategies like intramolecular palladium-catalyzed α-arylation or samarium(II)-mediated cyclizations have been developed to control the stereochemistry of the spirocenter.

Chemical Modifications and Prodrug Strategies for Enhanced Research Tools

To improve the utility of this compound as a research tool, chemical modifications can be introduced to enhance its properties, such as cell permeability, metabolic stability, or target engagement. Prodrug strategies are a common approach, particularly for molecules containing a carboxylic acid moiety, which can be ionized at physiological pH, limiting membrane permeability.

Common Prodrug Strategies for Carboxylic Acids:

Prodrug TypeMoietiesActivation MechanismPotential Advantages
Ester Prodrugs Simple alkyl esters (e.g., methyl, ethyl), acyloxymethyl esters, or amino acid esters. nih.govresearchgate.netuobabylon.edu.iqresearchgate.netEnzymatic hydrolysis by esterases, which are abundant in plasma and tissues.Increased lipophilicity, enhanced cell permeability, masking of the negative charge of the carboxylate.
Amide Prodrugs Can be formed with amino acids or other amines.Enzymatic hydrolysis by amidases.Generally more stable than esters, allowing for slower release of the active drug.

By converting the carboxylic acid group of an ACC inhibitor into an ester, for example, the molecule can more readily cross cell membranes. Once inside the cell, endogenous esterases can cleave the ester, releasing the active carboxylic acid to interact with its target enzyme.

Isotopic Labeling and Reporter Tag Incorporation for Mechanistic Probing

To study the mechanism of action, target engagement, and pharmacokinetic properties of this compound in vitro and in vivo, it can be modified with isotopic labels or reporter tags.

Isotopic Labeling for PET Imaging:

Positron Emission Tomography (PET) is a non-invasive imaging technique that can visualize and quantify the distribution of a radiolabeled compound in a living organism. mdpi.comresearchgate.netmdpi.com For this compound, isotopic labeling with a positron-emitting radionuclide, such as fluorine-18 (¹⁸F) or carbon-11 (¹¹C), would enable in vivo studies of its biodistribution, target occupancy, and pharmacokinetics.

The synthesis of a radiolabeled version of this compound would involve modifying the final steps of the synthesis to incorporate the radioisotope. For example, if the molecule contains a fluorine atom, a precursor could be synthesized that allows for nucleophilic fluorination with [¹⁸F]fluoride. nih.gov

Reporter Tag Incorporation:

For in vitro studies, this compound can be functionalized with reporter tags, such as:

Fluorescent Dyes: To visualize the subcellular localization of the inhibitor using fluorescence microscopy.

Biotin (B1667282): To facilitate affinity purification of the ACC enzyme-inhibitor complex for downstream analysis.

Photoaffinity Labels: To enable covalent cross-linking of the inhibitor to the enzyme upon photoactivation, which can be used to identify the binding site.

These chemical biology tools are invaluable for elucidating the molecular mechanisms of ACC inhibition and for validating the therapeutic potential of this class of compounds.

Elucidation of Molecular Targets and Mechanism of Action

Target Identification Approaches for Acc1/2-IN-1 in Cellular Systems

The identification of molecular targets for a novel compound is a critical step in its development as a research tool or potential therapeutic agent. For this compound, a comprehensive understanding of its interactions within a cellular context is paramount.

Affinity Chromatography and Proteomics-based Methods

While affinity chromatography coupled with proteomics is a powerful technique for identifying the cellular binding partners of a small molecule, specific studies detailing the use of this method for this compound have not been extensively reported in publicly available literature. This approach would typically involve immobilizing this compound or a derivative onto a solid support to capture its interacting proteins from cell lysates. Subsequent elution and identification of these proteins by mass spectrometry would provide a global profile of the compound's potential targets.

In a more general context, affinity-purified antibodies against ACC enzymes have been instrumental in studying their subcellular localization. pnas.org For instance, immunofluorescence microscopy using such antibodies has confirmed that ACC1 is a cytosolic protein, whereas ACC2 is associated with mitochondria. pnas.orgresearchgate.net This differential localization underscores the distinct roles of the two isoforms in cellular metabolism.

Chemical Genetics and Genetic Screening Strategies

Chemical genetics and genetic screening represent another robust set of methodologies for target identification and validation. nih.gov These approaches can involve using a small molecule to probe biological function, often in concert with genetic modifications to identify genes that modulate sensitivity to the compound. ucsf.edu

Specific chemical genetic screens to identify the targets of this compound have not been detailed in the available research. However, the development of yeast-based screening platforms has been described for the discovery of new ACC inhibitors. pnas.org Such systems, which utilize yeast strains dependent on human ACC1 or ACC2 for growth, could theoretically be adapted to confirm the on-target activity of this compound and to identify potential off-target effects or resistance mechanisms. pnas.org

Computational Docking and Molecular Dynamics Simulations for Target Prediction

Computational methods are integral to modern drug discovery and play a crucial role in predicting and understanding compound-target interactions. For this compound, referred to as compound 4s in its discovery paper, molecular docking studies were performed to elucidate its binding mode within the carboxyltransferase (CT) domain of the ACC enzyme. nih.gov

These simulations revealed that this compound likely binds to the CT domain of both ACC1 and ACC2. The docking model suggests that the compound forms key interactions with the amino acid residues in the active site, providing a structural basis for its inhibitory activity. nih.gov While detailed parameters of molecular dynamics simulations for this compound are not extensively published, such studies are generally employed to assess the stability of the predicted binding pose and to understand the dynamic nature of the inhibitor-enzyme complex. tandfonline.comnih.gov

Validation of Direct Molecular Interactions with Acetyl-CoA Carboxylase Isoforms (ACC1 and ACC2)

Following the identification of potential targets, it is essential to validate the direct physical interaction between the compound and its proposed molecular targets. This is typically achieved through a combination of biochemical and biophysical techniques.

Biochemical Enzyme Assays and Kinetic Characterization

Biochemical assays are fundamental to confirming the inhibitory activity of a compound and characterizing its mechanism of action. This compound has been shown to be a potent inhibitor of both ACC1 and ACC2 in enzymatic assays. medchemexpress.commedchemexpress.com

The inhibitory potency of this compound is quantified by its half-maximal inhibitory concentration (IC50) values. These values represent the concentration of the inhibitor required to reduce the enzyme's activity by 50%. The reported IC50 values for this compound demonstrate its potent, non-selective inhibition of both ACC isoforms. medchemexpress.com

Enzyme IsoformIC50 (nM)
ACC198.06
ACC229.43

Table 1: Inhibitory activity of this compound against human ACC1 and ACC2 enzymes. medchemexpress.com

Further kinetic studies are necessary to fully characterize the nature of inhibition (e.g., competitive, non-competitive, or uncompetitive). For similar non-selective ACC inhibitors like CP-610431, kinetic analyses have revealed an uncompetitive inhibition pattern with respect to ATP and non-competitive inhibition with respect to bicarbonate and acetyl-CoA, suggesting interaction with the carboxyl transfer reaction of the enzyme. nih.gov

Biophysical Characterization of Compound-Target Complexes

Biophysical techniques provide direct evidence of binding and can determine the thermodynamic and kinetic parameters of the interaction between a compound and its target protein. Common methods include Surface Plasmon Resonance (SPR) and Isothermal Titration Calorimetry (ITC).

While specific SPR or ITC data for this compound are not available in the public domain, these techniques are widely used to characterize the binding of small molecules to their protein targets. biosensingusa.compurdue.edubiosensingusa.com SPR can be used to measure the association (ka) and dissociation (kd) rate constants of the binding event, from which the equilibrium dissociation constant (KD) can be calculated. biosensingusa.comxantec.com ITC directly measures the heat change upon binding, allowing for the determination of the binding affinity (KD), stoichiometry (n), and the enthalpic (ΔH) and entropic (ΔS) contributions to the binding event. oup.com Such studies would be invaluable in providing a more complete picture of the molecular interactions between this compound and the ACC isoforms.

Structural Elucidation of Interaction Interfaces (e.g., Crystallography, NMR)

While experimental structural data from techniques such as X-ray crystallography or Nuclear Magnetic Resonance (NMR) for this compound bound to its target enzymes are not available in published literature, computational methods have provided insights into its binding mode. Molecular docking studies were performed as part of the research that identified this compound (compound 4s) to elucidate the structure-activity relationships of a series of novel chroman derivatives. nih.gov

These docking studies are crucial for understanding how the inhibitor interacts with the active site of the ACC enzymes. nih.govresearchgate.net The carboxyltransferase (CT) domain of ACC, which catalyzes the transfer of the carboxyl group to acetyl-CoA, contains the binding site for many inhibitors. mdpi.com Docking simulations help to predict the key amino acid residues involved in the interaction and the specific hydrogen bonds or hydrophobic interactions that stabilize the binding of the inhibitor, thereby explaining its potent activity. nih.govnih.gov

Downstream Signaling Pathway Modulation by this compound

Analysis of Kinase/Phosphatase Activities

The activity of ACC enzymes is tightly regulated by phosphorylation, most notably by AMP-activated protein kinase (AMPK), a central sensor of cellular energy status. frontiersin.orgahajournals.orgahajournals.org When cellular energy is low (high AMP/ATP ratio), AMPK phosphorylates and inactivates both ACC1 (at Ser79 in humans) and ACC2, which reduces the consumption of ATP for fatty acid synthesis and promotes energy-producing fatty acid oxidation. ahajournals.orgahajournals.orgnih.gov

Inhibition of ACC by a small molecule like this compound can lead to feedback effects on upstream kinase pathways. For instance, in certain cancer cells, resistance to therapies that inhibit glycolysis can lead to an upregulation and increased phosphorylation of AMPK, which in turn phosphorylates and inactivates ACC. researchgate.net Conversely, direct inhibition of ACC1 has been shown to impact pathways like the AKT-related signaling, which is detrimental to some cancer cells. frontiersin.org In breast cancer models, inhibiting ACC1 function via the TGFβ-activated kinase-AMPK signaling pathway has been observed. frontiersin.org While direct studies on this compound's specific effects on the activity of kinases like AMPK or phosphatases are limited, its role in modulating fatty acid metabolism places it within this complex regulatory network.

Transcription Factor Regulation and Gene Expression Profiling

The inhibition of ACC enzymes and the subsequent alteration in lipid metabolism can profoundly impact gene expression profiles, often mediated by key transcription factors. Sterol regulatory element-binding protein 1 (SREBP-1c) is a master transcriptional regulator of lipogenesis, activating the expression of genes including ACACA (encoding ACC1) and FASN. nih.gov Inhibition of ACC activity can trigger feedback mechanisms that affect SREBP activity and the expression of its target genes. nih.gov

Studies on other dual ACC inhibitors have shown significant changes in the transcriptional profiles of key lipogenic genes. For example, chronic ACC inhibition in glioblastoma cells led to increased mRNA expression of FASN and stearoyl-CoA desaturase-1 (SCD-1). researchgate.net In a mouse model of non-alcoholic steatohepatitis (NASH), treatment with the ACC inhibitor GS-0976 resulted in the differential expression of over 1000 genes, with significant enrichment in pathways related to metabolic processes, extracellular matrix formation, and immune response. In breast cancer, ACC1 downregulation can lead to an increase in total acetyl-CoA, which in turn can induce the acetylation of the Smad2 transcription factor, promoting epithelial-mesenchymal transition. frontiersin.org Although specific gene expression profiling for this compound has not been published, it is expected to induce significant changes in genes related to lipid metabolism, cell proliferation, and stress responses.

Protein-Protein Interaction Perturbations and Metabolic Rewiring

The primary consequence of this compound activity is a significant metabolic rewiring away from lipid synthesis and towards lipid utilization. By blocking the production of malonyl-CoA, this compound directly reduces the substrate for de novo lipogenesis. frontiersin.org Simultaneously, the reduction of malonyl-CoA near the mitochondria relieves the inhibition of CPT1, thereby promoting the transport of fatty acids into the mitochondria for β-oxidation. nih.gov

This metabolic shift has been shown to have potent anti-proliferative effects in various cancer cell lines, which often exhibit a high dependence on de novo fatty acid synthesis for membrane production and signaling molecules. nih.gov Research on this compound (compound 4s) has demonstrated its ability to inhibit the proliferation of several human cancer cell lines. nih.gov

Anti-proliferative Activity of this compound (Compound 4s)
Human Cancer Cell LineCancer TypeIC₅₀ Value (μM)
A549Lung Carcinoma0.578
H1975Lung Carcinoma1.005
HCT116Colorectal Carcinoma0.680
H7901Gastric Cancer1.406

This table shows the half-maximal inhibitory concentration (IC₅₀) values for the anti-proliferative effect of this compound on various human cancer cell lines after 72 hours of treatment. medchemexpress.comnih.gov

Beyond its direct metabolic impact, ACC1 has been shown to engage in protein-protein interactions, for example with the tumor suppressor BRCA1, which is involved in regulating lipogenesis. frontiersin.org While specific perturbations of protein-protein interactions by this compound have not been detailed, its influence on the metabolic state of the cell can indirectly affect signaling complexes and protein functions that are sensitive to the cellular lipid environment.

Cellular and Subcellular Effects in in Vitro Systems

Impact on Fundamental Cellular Processes in Research Models

Inhibition of ACC enzymes disrupts fundamental cellular processes by interfering with lipid metabolism, which is crucial for cell growth, signaling, and energy homeostasis.

The inhibition of ACC enzymes has been shown to halt cell cycle progression and trigger programmed cell death (apoptosis) in multiple cancer cell lines.

Cell Cycle Arrest: Treatment with ACC inhibitors like 5-tetradecyloxy-2-furoic acid (TOFA) can cause a marked arrest of the cell cycle, often at the G2/M phase in human renal cell carcinoma lines (ACHN and 786-O) or the G0/G1 phase in other cancer cells. medchemexpress.commedchemexpress.com Downregulating ACC1 in the rat liver cell line BRL 3A reduced the number of cells in the G2/M division phase and decreased the expression of cell proliferation-associated genes such as cyclin D1 (CCND1) and cyclin A2 (CCNA2). medchemexpress.com

Apoptosis Induction: The induction of apoptosis is a common outcome of ACC inhibition. In glioblastoma (U87 EGFRvIII) and multiple myeloma cells, treatment with dual ACC inhibitors leads to increased apoptotic caspase activity. medchemexpress.comgenecards.org This effect is also observed in prostate cancer cells, where ACC inhibition leads to caspase activation and cell death. medchemexpress.commedchemexpress.com Similarly, specific inhibition of ACC1 in breast tumor cells has been shown to induce apoptosis. medchemexpress.com The mechanism can involve the depletion of necessary lipids for cell survival and the induction of cellular stress pathways.

ACC enzymes are linked to cellular stress and autophagy pathways, primarily through the energy-sensing kinase AMPK.

Autophagy: Autophagy is a cellular recycling process that can be influenced by the cell's energetic and metabolic state. The activity of Acc1 has been shown to be critical for autophagy levels in aging yeast, where it acts downstream of the AMPK homolog, Snf1. AMPK, which is activated under low energy conditions, can phosphorylate and inhibit ACC enzymes. This connection suggests that inhibiting ACC can modulate autophagic processes, which cells use to survive metabolic stress.

Cellular Stress: Disrupting lipid homeostasis by inhibiting ACC can induce significant cellular stress. In multiple myeloma cells, ACC1 inhibition leads to endoplasmic reticulum (ER) stress, protein carbonylation, and oxidative damage, ultimately impairing cell survival. The phosphorylation of ACC1 and ACC2 by AMPK is a key response to metabolic stressors like glucose deprivation, which helps conserve energy and reduce oxidative stress.

ACC inhibitors directly impact cellular bioenergetics by altering mitochondrial function. ACC2 is located on the outer mitochondrial membrane, where it regulates the entry of fatty acids for oxidation, while ACC1 provides malonyl-CoA for mitochondrial fatty acid synthesis (mtFAS), a process essential for mitochondrial biogenesis. medchemexpress.eumedchemexpress.com

Mitochondrial Respiration: Chronic treatment with a dual ACC1/2 inhibitor was found to impair mitochondrial health in U87 EGFRvIII glioblastoma cells by reducing maximal respiration. medchemexpress.comgenecards.org

Energetic Metabolism: The same studies showed that while cellular respiration and glycolysis were upregulated as a compensatory mechanism, the efficiency of mitochondrial ATP production was decreased. medchemexpress.comgenecards.org Specific inhibition of ACC1 in breast cancer cells also resulted in mitochondrial dysfunction. medchemexpress.com The activation of the AMPK/ACC1 signaling pathway is linked to improved mitochondrial function, suggesting that its inhibition would have the opposite effect. medchemexpress.eu

Influence on Cellular Phenotypes

By altering core metabolic and signaling pathways, ACC inhibition significantly impacts observable cellular behaviors, particularly those related to cancer progression.

A primary and well-documented effect of inhibiting ACC1/2 is the reduction of cell proliferation and viability across a wide range of tumor cell lines, which often exhibit a high dependency on de novo fatty acid synthesis.

Glioblastoma: A dual ACC1/2 inhibitor preferentially slowed the proliferation of the aggressive U87 EGFRvIII glioblastoma cell line compared to its parental U87 line. medchemexpress.comgenecards.org

Breast Cancer: Genetic deletion or inhibition of ACC1 decreases cell number and impairs the survival of human breast cancer cell lines, including MDA-MB-231 and MCF7.

Prostate Cancer: RNAi-mediated silencing of ACC1 inhibits the proliferation of LNCaP prostate tumor cells. medchemexpress.com

Lung Cancer: Inhibitors such as TOFA and CP-640186 have been shown to be cytotoxic and reduce the viability of lung cancer cells like NCI-H460. medchemexpress.com

Liver Cancer & Multiple Myeloma: Silencing ACC1 significantly suppressed cell viability in human hepatoma Hep G2 cells. medchemexpress.com Likewise, inhibiting ACC1 reduces cell growth in multiple myeloma cells, particularly those driven by the MYC oncogene.

Table 1: Effect of ACC Inhibition on Proliferation and Viability in Various Cancer Cell Lines This table is interactive. You can sort and filter the data.

Cell Line Cancer Type Inhibitor Type Observed Effect on Proliferation/Viability Reference(s)
U87 EGFRvIII Glioblastoma Dual ACC1/2 Inhibitor Preferential reduction in proliferation and viability. medchemexpress.com, genecards.org
MDA-MB-231 Breast Cancer ACC1 Knockout Decreased number of live cells.
MCF7 Breast Cancer ACC1 Knockout Decreased number of live cells.
LNCaP Prostate Cancer ACC1 RNAi Inhibition of proliferation. medchemexpress.com
NCI-H460 Lung Cancer TOFA / CP-640186 Decreased cell growth and viability. , medchemexpress.com
Hep G2 Liver Cancer ACC1 RNAi Significantly suppressed cell viability. medchemexpress.com
Multiple Myeloma (MYC+) Multiple Myeloma ACC1 Inhibitor Reduced cell growth.
ACHN / 786-O Renal Cell Carcinoma TOFA Inhibition of cell growth. medchemexpress.com

The processes of cell migration, invasion, and adhesion are fundamental to cancer metastasis and can be influenced by cellular metabolism.

Migration and Adhesion: Cellular acetyl-CoA levels have been shown to promote cell adhesion and migration in glioblastoma (GBM) cells. Since ACC enzymes utilize acetyl-CoA, their inhibition can be inferred to affect these processes by altering substrate availability. Assays to test these phenomena, such as wound healing, transwell migration, and adhesion to extracellular matrix (ECM) components, are standard methods for quantifying these cellular behaviors.

Invasion: Cell invasion requires cells to migrate through an extracellular matrix, a process involving ECM degradation. While direct evidence for Acc1/2-IN-1 is limited, studies on related pathways suggest an effect. For instance, some research indicates that ACC1 knockdown can hinder the migration of non-small cell lung cancer cells. The ability of cancer cells to move through environments of varying confinement and adhesiveness is a key aspect of invasiveness that can be studied in vitro.

Cellular Differentiation and Reprogramming Studies

Current research on the direct effects of this compound on cellular differentiation and reprogramming remains limited. While the inhibition of ACC is known to influence these processes, specific studies detailing the role of this compound are not yet prevalent in the scientific literature. The differentiation of various cell types, such as adipocytes and certain immune cells, is intrinsically linked to fatty acid metabolism. Therefore, it is hypothesized that this compound could modulate these differentiation pathways. Similarly, cellular reprogramming, which involves significant metabolic shifts, may be influenced by the disruption of fatty acid synthesis. However, dedicated studies are required to elucidate the precise impact of this compound in these contexts.

Organelle-Specific Perturbations and Subcellular Localization Studies

The inhibition of ACC1 and ACC2 by this compound has implications for the function and integrity of several cellular organelles. ACC1 is primarily located in the cytoplasm, while ACC2 is associated with the outer mitochondrial membrane. wjgnet.com This differential localization suggests that this compound can exert effects in multiple subcellular compartments.

Endoplasmic Reticulum Stress and Unfolded Protein Response

While direct studies on this compound's effect on the endoplasmic reticulum (ER) are not extensively documented, the inhibition of fatty acid synthesis is known to be linked to ER stress. The ER is a central site for lipid synthesis, and disruption of this process can lead to an accumulation of unfolded or misfolded proteins, triggering the unfolded protein response (UPR). Some compound libraries that include this compound are designed for screening for ER stress modulators, suggesting a potential connection. researchgate.net The inhibition of ACC enzymes can alter the lipid composition of the ER membrane, which may contribute to ER stress and activate the UPR.

Golgi Apparatus and Secretory Pathway Dynamics

The Golgi apparatus is a critical hub for processing and sorting proteins and lipids. Its function is highly dependent on the integrity of its membrane composition and the flow of vesicles. There is currently a lack of specific research investigating the direct impact of this compound on Golgi dynamics and the secretory pathway. However, given that fatty acids are essential components of the lipids that make up Golgi membranes and transport vesicles, it is plausible that the inhibition of their synthesis by this compound could affect these processes.

Nuclear Transport and Chromatin Remodeling Effects

The influence of this compound on nuclear transport and chromatin remodeling is another area that requires further investigation. While direct evidence is scarce, the metabolic state of the cell, which is significantly altered by ACC inhibition, is known to impact epigenetic modifications and nuclear processes. For instance, the availability of acetyl-CoA, the substrate for ACC, can also influence histone acetylation, a key mechanism of chromatin remodeling. By inhibiting ACC, this compound could potentially alter the pool of acetyl-CoA available for such epigenetic modifications, thereby indirectly affecting gene expression and nuclear function. However, specific experimental data for this compound in this context is not yet available.

Table 1: Research Findings on this compound

Parameter Finding Source
Target(s) Potent inhibitor of ACC1 and ACC2 medchemexpress.com
IC50 Values ACC1: 98.06 nM, ACC2: 29.43 nM medchemexpress.com
Reported In Vitro Activity Anti-proliferative activity against A549, H1975, HCT116, and H7901 cancer cell lines medchemexpress.com

Preclinical Biological Activity in Relevant in Vivo Models Mechanistic Focus

Efficacy in Established Disease Models for Mechanistic Investigation

Based on available scientific literature, there are no published studies detailing the efficacy of Acc1/2-IN-1 in modulating tumor growth in in vivo xenograft or syngeneic animal models.

A review of current scientific literature indicates that no studies have been published regarding the use of this compound for the inhibition of pathogen replication in in vivo infection models.

There is no information available in the public scientific domain concerning the evaluation of this compound in preclinical CNS models for its effects on neuroinflammation or neurodegeneration.

Pharmacodynamic Biomarker Identification and Validation in Preclinical Settings

The preclinical assessment of this compound, a dual inhibitor of Acetyl-CoA Carboxylase 1 (ACC1) and Acetyl-CoA Carboxylase 2 (ACC2), relies on the identification and validation of robust pharmacodynamic (PD) biomarkers. These biomarkers are essential for demonstrating target engagement and quantifying the biological effects of the inhibitor in vivo. ucl.ac.uknih.gov ACC enzymes catalyze the formation of malonyl-CoA, a critical molecule in the regulation of fatty acid metabolism. frontiersin.orgnih.gov ACC1 is primarily a cytosolic enzyme involved in de novo lipogenesis (DNL), while ACC2 is associated with the mitochondrial membrane and regulates fatty acid oxidation (FAO). frontiersin.orgmdpi.com Therefore, preclinical biomarker strategies for dual ACC inhibitors focus on measuring the direct product of the enzyme and the downstream metabolic pathways it governs.

On-Target Engagement Assessment in Animal Tissues

The primary method for confirming on-target engagement of this compound in preclinical animal models, such as rodents, is the direct measurement of malonyl-CoA concentrations in relevant tissues. nih.govacs.org A reduction in malonyl-CoA levels post-administration serves as a direct and quantifiable indicator that the inhibitor has reached its target enzymes (ACC1 and ACC2) and is exerting its intended biochemical effect. nih.gov

In vivo studies in rats have demonstrated that acute treatment with an ACC inhibitor leads to a significant reduction of malonyl-CoA levels in both the liver and muscle tissues. nih.gov Similarly, studies in mice using selective ACC1 inhibitors have shown a marked reduction in hepatic malonyl-CoA content following a single dose. nih.gov Given that this compound is a dual inhibitor, on-target engagement is assessed in both lipogenic tissues like the liver and adipose tissue (rich in ACC1) and oxidative tissues such as skeletal muscle and the heart (rich in ACC2). nih.govfrontiersin.org

The table below summarizes the typical findings for on-target engagement assessment in preclinical models.

Table 1: On-Target Engagement of ACC Inhibition in Animal Tissues

Parameter Animal Model Tissue Observation Reference
Malonyl-CoA Levels Sprague-Dawley Rats Liver, Muscle Significant reduction after acute treatment with an ACC inhibitor. nih.gov
Malonyl-CoA Levels C57BL/6J Mice Liver Reduced hepatic content after a single dose of a selective ACC1 inhibitor. nih.gov
Malonyl-CoA Levels Rodents Muscle Dose-dependent decrease with a selective ACC2 inhibitor. acs.org

Proximal and Distal Biomarker Response Measurement

The measurement of biomarker responses is categorized into proximal and distal indicators to build a comprehensive picture of the inhibitor's pharmacodynamic effect.

Proximal Biomarkers: The most crucial proximal biomarker for this compound is the level of malonyl-CoA , the direct product of the ACC-catalyzed reaction. nih.govresearchgate.net Its reduction in tissues like the liver, skeletal muscle, and heart directly reflects the enzymatic inhibition of ACC1 and ACC2. nih.govnih.gov This measurement provides immediate evidence of the compound's activity at the target site.

Distal Biomarkers: Distal biomarkers are downstream metabolic consequences of ACC inhibition. For a dual inhibitor like this compound, these include:

Inhibition of De Novo Lipogenesis (DNL): As ACC1 activity is the rate-limiting step in DNL, its inhibition leads to a reduced rate of new fatty acid synthesis. mdpi.com This is often measured in preclinical models by quantifying the incorporation of stable isotope tracers, such as [¹⁴C]acetate or [¹³C]glucose, into newly synthesized fatty acids in the liver. nih.govresearchgate.net

Stimulation of Fatty Acid Oxidation (FAO): Inhibition of ACC2 lowers malonyl-CoA levels, which in turn relieves the allosteric inhibition of carnitine palmitoyltransferase 1 (CPT1). frontiersin.orgmdpi.com This leads to increased transport of fatty acids into the mitochondria for oxidation. Increased FAO is a key distal biomarker measured in oxidative tissues like muscle and heart. nih.gov In some rodent models, this increased fat oxidation contributes to resistance against diet-induced obesity. researchgate.net

Changes in Gene Expression: Analysis of genes related to lipid metabolism can also serve as a distal biomarker response. However, feedback mechanisms can sometimes lead to the upregulation of lipogenic genes like Fasn (Fatty Acid Synthase) in response to reduced DNL, a phenomenon observed in liver-specific ACC1-deficient mice. researchgate.net

Dose-Response Relationships in Experimental Models

Establishing a clear dose-response relationship is a critical step in the preclinical validation of this compound. Studies in animal models are designed to demonstrate that increasing doses of the inhibitor lead to a proportionally greater effect on both proximal and distal biomarkers. nih.gov

Research on selective ACC2 inhibitors in rodents has shown a dose-dependent reduction in muscle malonyl-CoA levels. acs.org For selective ACC1 inhibitors, a single dose in mice was sufficient to inhibit hepatic DNL. nih.gov Preclinical studies with dual ACC inhibitors aim to characterize the dose-response for both DNL inhibition in the liver and FAO stimulation in the muscle. This helps in understanding the therapeutic window and selecting appropriate doses for further studies. While specific dose-response data for a compound explicitly named "this compound" is not available, the table below illustrates the typical relationships observed for ACC inhibitors in preclinical models.

Table 2: Illustrative Dose-Response Relationships for ACC Inhibitors in Experimental Models

Biomarker Animal Model Effect Reference
Muscle Malonyl-CoA Rodents The compound lowered muscle malonyl-CoA in a dose-dependent manner. acs.org
Hepatic De Novo Lipogenesis C57BL/6J Mice A single dose of a selective ACC1 inhibitor was shown to inhibit hepatic DNL. nih.gov

Structure Activity Relationships Sar and Rational Design of Analogues

Systematic Modification of Acc1/2-IN-1 Core Structure

This compound, identified as compound 4s in its primary study, belongs to a series of chroman derivatives. researchgate.netnih.gov Its core structure consists of a chroman ring linked via a spiro-piperidine acetamide (B32628) moiety to a terminal carbazole (B46965) group. The systematic modification of this scaffold has provided significant insights into the chemical requirements for potent ACC inhibition.

Substituent Effects and Electronic Properties on Activity

The SAR exploration for the this compound series involved modifications at three primary sites: the terminal aromatic ring (Ring A), the linker, and the chroman core (Ring B).

Initial modifications focused on replacing the carbazole ring (Ring A) with other aromatic systems. It was determined that a large, rigid, and planar aromatic system is beneficial for activity. For instance, replacing the carbazole with a smaller phenyl or a more flexible biphenyl (B1667301) group led to a significant decrease in inhibitory potency. The introduction of substituents on the carbazole ring also had a notable impact. An unsubstituted carbazole moiety provided a good balance of activity against both ACC1 and ACC2.

Modifications to the chroman core (Ring B) revealed that the gem-dimethyl group on the chroman ring is essential for maintaining high activity. Altering this group or changing the substitution pattern on the aromatic portion of the chroman core generally resulted in reduced potency.

The most impactful modifications were observed in the linker region, specifically the substituent on the spiro-piperidine nitrogen. A series of analogues were synthesized by varying the acyl group attached to this nitrogen. The data clearly shows that the nature of the terminal aromatic system attached via the acyl linker is a critical determinant of potency. This compound (4s ), which features a carbazole moiety, demonstrated the most potent inhibitory activity against both ACC1 and ACC2 among the synthesized compounds in its series, with IC₅₀ values of 98.06 nM and 29.43 nM, respectively. researchgate.netnih.gov

CompoundRing A SubstituentACC1 IC₅₀ (nM)ACC2 IC₅₀ (nM)
4aPhenyl>10000>10000
4fN-phenylacetamide158.345.21
4jQuinoline345.6121.7
4mNaphthalene169.262.34
4s (this compound)Carbazole98.0629.43

Data sourced from Wei Q, et al. Bioorg Chem. 2020. researchgate.net

Stereochemical Influences on Biological Activity

While the initial development of this compound and its analogues was performed using racemic mixtures, the influence of stereochemistry in the activity of chroman-containing compounds is a well-established principle in medicinal chemistry. researchgate.netwikipedia.org The chroman scaffold contains at least one stereocenter, typically at the C2 position, and the spatial arrangement of substituents at this center can profoundly affect biological activity.

For chroman-based structures, the stereochemistry dictates the conformation of the dihydropyran ring, which can adopt different half-chair conformations. researchgate.net This conformational preference, in turn, orients the substituents in specific spatial vectors, influencing how the molecule fits into a protein's binding pocket. In other classes of ACC inhibitors, stereochemistry has been shown to be a critical factor. For example, in a series of benzoxazole (B165842) derivatives, the (S)-isomer of a key intermediate was approximately 300-fold more potent than its corresponding (R)-isomer, highlighting the high degree of stereoselectivity of the ACC binding site.

Although not explicitly studied for this compound itself, it is highly probable that one enantiomer is significantly more active than the other. The development of stereoselective synthetic methods for chiral chromans is an active area of research, which could enable the synthesis of enantiomerically pure this compound analogues to precisely determine the stereochemical requirements for optimal ACC inhibition. chemrxiv.orgresearchgate.net

Conformational Analysis and Bioactive Conformation Elucidation

Molecular docking studies were performed to elucidate the binding mode of this compound within the carboxyltransferase (CT) domain of ACC2. researchgate.net These computational analyses provide a model for the bioactive conformation of the inhibitor.

The docking results indicate that this compound binds at the dimer interface of the CT domain, a site also occupied by other known ACC inhibitors. pnas.org The proposed bioactive conformation shows the carbazole ring of this compound forming a key hydrogen bond between its N-H group and the side chain of residue Asn2200. Additionally, the carbonyl oxygen of the amide linker acts as a hydrogen bond acceptor, interacting with the backbone N-H of Gly1968. researchgate.net

The chroman ring is positioned in a hydrophobic pocket, while the spiro-piperidine linker adopts a conformation that optimally positions the terminal carbazole ring for its interaction with Asn2200. This predicted binding mode is consistent with the observed SAR, where large, rigid aromatic systems like carbazole enhance potency. The combination of hydrogen bonding and hydrophobic interactions appears to anchor the inhibitor firmly in the active site, explaining its high inhibitory activity. researchgate.net The analysis of such enzyme-ligand complexes is crucial for understanding the specific conformational requirements for potent inhibition and guiding further drug design. mdpi.com

Identification of Key Pharmacophores and Ligand Efficiencies

A pharmacophore model represents the essential three-dimensional arrangement of functional groups required for biological activity. For dual ACC1/ACC2 inhibitors, pharmacophore models have been developed based on known active compounds. researchgate.netnih.gov These models typically highlight several key features that are present in the structure of this compound.

A common pharmacophore model for ACC inhibitors includes:

One or more Hydrogen Bond Acceptors (HBA): In this compound, the carbonyl oxygen of the amide linker fulfills this role. researchgate.net

One Hydrogen Bond Donor (HBD): The N-H group of the carbazole ring in this compound serves as a critical HBD. researchgate.net

Hydrophobic/Aromatic Regions: Both the chroman core and the large carbazole ring system contribute to hydrophobic and aromatic interactions within the enzyme's binding pocket. researchgate.netnih.gov

De Novo Design and Optimization of Novel Analogues

While the development of this compound followed a traditional medicinal chemistry approach of modifying an existing lead, other strategies like de novo design are employed to discover novel chemical scaffolds for ACC inhibition. These methods aim to build new molecules from the ground up, often using computational tools.

Fragment-Based Drug Discovery (FBDD) Approaches

Fragment-Based Drug Discovery (FBDD) is a powerful strategy for identifying novel lead compounds. frontiersin.org This approach contrasts with high-throughput screening by using much smaller, lower molecular weight compounds ("fragments") as starting points. The process typically involves:

Fragment Screening: A library of fragments (typically with a molecular weight < 250 Da) is screened for weak binding to the target protein, often using biophysical techniques like X-ray crystallography or NMR. mdpi.comfrontiersin.org

Hit Validation: Confirmed fragment hits are analyzed to understand their binding mode.

Fragment Elaboration: The initial fragment hit is then "grown" or "linked" with other fragments, using structural information to guide chemical synthesis. This iterative process aims to build a larger molecule with high affinity and specificity for the target. mdpi.com

In the context of ACC, FBDD has been successfully used to identify novel inhibitors for the biotin (B1667282) carboxylase (BC) domain of bacterial ACC. mdpi.com Researchers identified weak-binding but ligand-efficient fragments that served as building blocks for more potent inhibitors. Through structure-guided optimization, the potency of initial hits was improved by several orders of magnitude while maintaining desirable physicochemical properties. mdpi.comnih.gov This approach offers an alternative pathway to discover entirely new chemical classes of ACC inhibitors, distinct from the chroman series of this compound.

Virtual Screening and Ligand-Based Design Methodologies

Virtual screening and ligand-based design are cornerstone strategies in the discovery of novel ACC inhibitors. These approaches utilize the chemical information of known active compounds to identify new potential inhibitors from large databases.

One prominent ligand-based method is pharmacophore modeling. To identify dual inhibitors of ACC1 and ACC2, pharmacophore models have been developed based on the structural features essential for inhibition. nih.gov For instance, a successful model for ACC2 inhibitors was defined by the presence of one hydrogen bond acceptor, one hydrophobic aliphatic feature, and one hydrophobic aromatic feature. nih.gov The corresponding model for ACC1 included these features plus an additional hydrogen-bond donor site. nih.gov These validated pharmacophore hypotheses serve as 3D search queries to screen small-molecule databases like ChemDiv, NCI, and Specs, leading to the identification of novel scaffolds for dual ACC inhibitors. nih.govresearchgate.net

High-throughput virtual screening (HTVS) represents another powerful technique. In one research effort, approximately 1,500,000 compounds from the ChemDiv database were docked into the active site of the human ACC2 crystal structure (PDB ID: 3FF6) to find new structural skeletons for inhibitors. tandfonline.com This screening identified an initial hit compound with moderate ACC1 inhibitory activity (57% inhibition at 5 µM), which then served as the lead compound for further optimization. tandfonline.com

In a different approach, a two-pronged virtual screening workflow was employed against the biotin carboxylase (BC) domain of ACC. schrodinger.comschrodinger.com This involved using a pharmacophore model built from the natural product inhibitor Soraphen A, as well as a separate model guided by the docking of molecular fragments. pnas.org This dual screening strategy successfully identified ND-022, a dual inhibitor of ACC1 and ACC2 with low micromolar potency, which became a foundational molecule for further structure-based design efforts. schrodinger.com

Computational Design Methodologies for ACC Inhibitors
Methodology Description & Application
Ligand-Based Pharmacophore Modeling Develops a 3D model of essential chemical features from known active inhibitors. Used to screen virtual databases for new compounds with similar features, leading to the identification of novel scaffolds for dual ACC1/ACC2 inhibitors. nih.gov
High-Throughput Virtual Screening (HTVS) Involves docking large libraries of commercially available compounds (e.g., from the ChemDiv database) into the enzyme's active site (e.g., hACC2 CT domain, PDB: 3FF6) to identify initial hit compounds for further development. tandfonline.com
Fragment-Based & Pharmacophore Screening A dual approach using a pharmacophore model based on a known ligand (Soraphen A) and another based on docked molecular fragments to screen for initial hits. This led to the discovery of the micromolar inhibitor ND-022. schrodinger.compnas.org
Molecular Docking Used to predict the binding mode and affinity of inhibitors within the ACC active site. This was a key part of the design of chroman derivatives like this compound to understand structure-activity relationships. nih.gov

Structure-Based Drug Design (SBDD) Methodologies

Structure-Based Drug Design (SBDD) utilizes the three-dimensional structural information of the target enzyme to design inhibitors with high affinity and selectivity. For ACC, inhibitor design has targeted both the carboxyltransferase (CT) and biotin carboxylase (BC) domains. schrodinger.comnih.gov While early efforts focused on the CT domain, targeting the BC domain has proven to be a particularly successful strategy for developing molecules with improved drug-like properties. schrodinger.comschrodinger.com

A prime example of SBDD is the discovery of the potent ACC inhibitor series that includes ND-630. This program began with the known X-ray structure of the BC domain with a bound ligand, Soraphen A. schrodinger.com A key computational technique called WaterMap was used to identify high-energy water molecules within the binding pocket. schrodinger.comschrodinger.com The SBDD strategy then focused on designing molecules that could displace these thermodynamically unfavorable water molecules, thereby achieving higher binding affinity. This approach, combined with virtual screening, led to the hit compound ND-022. schrodinger.com Subsequent rapid, structure-guided optimization of this hit using molecular mechanics and quantum mechanics culminated in the discovery of highly potent inhibitors like ND-630. schrodinger.com

The design and optimization of This compound (also known as compound 4s) and its related chroman derivatives also relied on SBDD principles. nih.gov In the development of this series, molecular docking studies were performed to elucidate and explain the observed structure-activity relationships (SAR). nih.gov These docking simulations provided insight into how different substituents on the chroman scaffold interact with the ACC binding site, guiding the synthesis of analogues with improved potency. This compound emerged from this work as a potent dual inhibitor, demonstrating significant activity against both ACC isoforms and antiproliferative effects in several cancer cell lines. nih.govmedchemexpress.com The success of this compound underscores the efficacy of using SBDD to develop promising ACC1/2 inhibitors. nih.gov

Inhibitory Activity of this compound (Compound 4s)
Target IC₅₀ (nM)
hACC198.06 nih.govmedchemexpress.com
hACC229.43 nih.govmedchemexpress.com
Cell Line Antiproliferative IC₅₀ (µM)
A549 (Lung Carcinoma)0.578 nih.govmedchemexpress.com
H1975 (Lung Cancer)1.005 nih.govmedchemexpress.com
HCT116 (Colorectal Carcinoma)0.680 nih.govmedchemexpress.com
H79011.406 nih.gov

Investigative Pharmacokinetic and Pharmacodynamic Profiling in Research Systems

In Vitro ADME Studies for Research Compound Profiling

Metabolic Stability in Hepatic Microsomes and Hepatocytes

Information regarding the metabolic stability of Acc1/2-IN-1 in human or animal liver microsomes and hepatocytes has not been reported in the available scientific literature.

Plasma Protein Binding and Blood-Brain Barrier Permeability (in vitro models)

There is no publicly available data on the plasma protein binding characteristics or the in vitro blood-brain barrier permeability of this compound.

Drug Transporter Interaction Assays (in vitro)

Studies detailing the interaction of this compound with drug transporters are not available in the reviewed literature.

In Vivo Pharmacokinetic Characterization in Research Animals

Absorption and Bioavailability in Rodent Models

The oral absorption and bioavailability of this compound in rodent models have not been characterized in the available research.

Distribution Volume and Clearance Rates in Preclinical Species

Data on the volume of distribution and plasma clearance rates of this compound in any preclinical species are not present in the published literature.

Metabolite Identification and Quantification in Biological Fluids

There is currently no publicly available information on the metabolic fate of this compound in any biological system. Research on other ACC inhibitors has shown that metabolism can significantly impact a compound's efficacy and safety profile. For instance, some inhibitors are known to be metabolized into less active or inactive forms, which can influence the duration of their pharmacological effect. Without studies identifying and quantifying the metabolites of this compound in plasma, urine, or feces of preclinical models, its pharmacokinetic profile remains incomplete.

Pharmacodynamic Readouts in Preclinical Models

Pharmacodynamic studies are essential to confirm that a compound engages its intended target in a living organism and produces the desired biological response. For this compound, this would involve demonstrating its ability to inhibit ACC1 and ACC2 in relevant tissues and measuring the downstream effects of this inhibition.

A key indicator of ACC inhibition in tissues is the measurement of malonyl-CoA levels, the product of the ACC-catalyzed reaction. Studies with other ACC inhibitors have consistently shown a reduction in hepatic malonyl-CoA levels following administration in animal models, confirming target engagement in the liver. However, no such data has been published for this compound, leaving a critical gap in our understanding of its ability to reach and act on its target in vivo.

The inhibition of ACC is expected to modulate various metabolic biomarkers. For example, blocking ACC can lead to a decrease in de novo lipogenesis (DNL) and an increase in fatty acid oxidation (FAO), resulting in changes to biomarkers such as plasma triglycerides, non-esterified fatty acids (NEFAs), and ketone bodies like β-hydroxybutyrate (βOHB). While the effects of other ACC inhibitors on these biomarkers are well-documented, there is no available data on how this compound administration impacts these key indicators in preclinical models.

A fundamental aspect of drug development is establishing a clear relationship between the concentration of the drug in the body (exposure) and its pharmacological effect. This involves measuring the levels of this compound in the plasma of treated animals and correlating these with the observed changes in pharmacodynamic markers. This exposure-response relationship is crucial for determining optimal dosing regimens and predicting clinical efficacy. To date, no studies have been published that correlate the in-vivo exposure of this compound with its biological effects.

Advanced Methodologies and Research Tools Utilizing Acc1/2 in 1

Development of Chemical Probes and Activity-Based Probes (ABPs)

Chemical probes are small molecules designed to study the function of proteins and their roles in physiological and pathological processes. mdpi.com Activity-Based Probes (ABPs) are a specialized class of chemical probes that covalently bind to the active site of a specific enzyme or a family of enzymes, providing a direct readout of their catalytic activity. mdpi.comnih.gov The design of an effective ABP typically incorporates a reactive group or "warhead" that forms a covalent bond with the target, a reporter tag (like a fluorophore or biotin) for detection, and a linker connecting the two. nih.gov

Potent and selective inhibitors, such as Acc1/2-IN-1, serve as ideal scaffolds for the development of chemical probes for the ACC enzyme family. While this compound itself is a reversible inhibitor, its core structure can be modified with a reactive warhead and a reporter tag to create an irreversible ABP. Such a probe would allow for:

Direct Visualization: Imaging the location and activity state of ACC1 and ACC2 within cells.

Proteomic Profiling: Identifying and quantifying active ACC enzymes in complex biological samples, such as cell lysates or tissues. nih.gov

Target Engagement Studies: Confirming that other potential drug candidates are binding to and inhibiting ACC enzymes within a cellular environment.

The development of ABPs derived from inhibitors like this compound is a key strategy in chemical biology to move from simply knowing a protein is present to understanding its functional activity in real-time. nih.govrsc.org

Use in Target Deconvolution and Pathway Elucidation Studies

Target deconvolution is the process of identifying the specific molecular target(s) of a compound that are responsible for its observed biological effect or phenotype. unimib.it A highly selective inhibitor like this compound is crucial for these studies. When a particular cellular outcome is observed after treatment with this compound—such as the reduced proliferation of cancer cells medchemexpress.com—researchers can be more confident that this effect is mediated through the inhibition of ACC1 and/or ACC2.

This tool is instrumental in elucidating the downstream consequences of ACC inhibition in various signaling pathways. For example, research has shown that blocking de novo lipogenesis by genetically depleting ACC1 or the upstream enzyme ATP citrate (B86180) lyase (ACLY) can protect cancer cells from hypoxia-induced cell death. plos.org This protective effect was linked to an unexpected increase in intracellular α-ketoglutarate and a subsequent reduction in the levels and activity of the oncogenic transcription factor ETV4. plos.org Using a specific chemical inhibitor like this compound in similar experiments allows for temporal control of the inhibition and helps validate findings from genetic models.

Table 1: Example of Pathway Elucidation via ACC Inhibition under Hypoxia

ConditionKey Metabolite ChangeKey Protein ChangeCellular OutcomeReference
Control Cells + Hypoxia ↓ α-ketoglutarateETV4 levels stableIncreased Apoptosis plos.org
ACC1/ACLY Depleted Cells + Hypoxia ↑ α-ketoglutarate↓ ETV4 levels/activityProtection from Apoptosis plos.org

This table illustrates how inhibiting the ACC1/ACLY axis leads to specific metabolic and transcriptional changes that alter the cellular fate under hypoxic stress, a common feature of the tumor microenvironment. plos.org

Application in Phenotypic Screening and Drug Repurposing Research

Phenotypic screening involves testing a library of compounds to identify molecules that induce a desired change in a cell or organism's phenotype, often without prior knowledge of the drug's target. unimib.it In this context, this compound can be used as a benchmark or control compound. For instance, if a screen aims to find new inhibitors of cancer cell proliferation, this compound can be used to define the specific phenotypic signature (e.g., changes in cell morphology, lipid droplet formation, proliferation rate) associated with ACC inhibition. biorxiv.org

Conversely, drug repurposing seeks to find new uses for existing approved drugs. mdpi.com A phenotypic screening approach can be used to identify approved drugs that mimic the effects of ACC inhibition. In one study, researchers used a cell line that was dependent on external fatty acids (due to the knockout of ACC1 and ACC2) to screen a library of FDA-approved drugs for inhibitors of fatty acid uptake. rupress.org This screen successfully identified the tricyclic antidepressant nortriptyline (B1679971) as a potent blocker of fatty acid uptake, demonstrating how manipulating ACC-related pathways can be a powerful screening strategy. rupress.org

Another approach involves screening chemical libraries to discover entirely new inhibitors. A high-throughput screen using yeast strains dependent on human ACC1 or ACC2 for growth was developed to find new, specific inhibitors. nih.gov This phenotypic screen identified a novel chemical series that selectively inhibited human ACC2, highlighting its potential as a drug target for obesity. nih.gov

Integration with Omics Technologies (Genomics, Proteomics, Metabolomics)

The use of this compound is significantly enhanced when combined with "omics" technologies, which provide a global view of molecular changes within a biological system. researchgate.netmdpi.com

Proteomics: This technology can identify and quantify thousands of proteins in a sample. Following treatment with an ACC inhibitor, proteomics can reveal changes in the expression of metabolic enzymes, signaling proteins, and structural components. For example, a proteomics screen on CD8+ T cells from tumors revealed that ACC1 protein was significantly upregulated compared to T cells from the spleen, suggesting a role for fatty acid synthesis in the tumor microenvironment. nih.govbiorxiv.org

Metabolomics/Lipidomics: This approach analyzes the complete set of metabolites or lipids in a sample. Using an ACC inhibitor (ACCi) followed by untargeted metabolomics or lipidomics can provide a detailed picture of the metabolic rewiring that occurs. biorxiv.orgfrontiersin.org Studies have shown that ACC1 knockout in breast cancer cells leads to a significant reduction in acylcarnitines and various phospholipid classes. biorxiv.org Furthermore, the lipid profiles shifted towards more elongated and less saturated lipids, demonstrating a critical role for ACC1 in maintaining the specific lipid composition required for cancer cell function. biorxiv.org

Transcriptomics: This involves analyzing the full range of messenger RNA molecules to understand which genes are active. After inhibiting ACC, transcriptomics can show how cells adapt by upregulating or downregulating specific genes. In sarcoma models, RNA-sequencing showed that the gene for ACC1 (Acaca) was significantly increased in tumor-infiltrating T cells, while the gene for ACC2 (Acacb) was reduced, pointing to distinct roles for the two isoforms. nih.govbiorxiv.org

Table 2: Summary of Omics Findings Upon ACC Inhibition or Deletion

Omics TechnologyBiological SystemKey FindingImplicationReference
Proteomics Murine Sarcoma CD8+ T-cellsUpregulation of ACC1 protein in tumor-infiltrating lymphocytes.Suggests increased fatty acid synthesis is a feature of T-cells in the tumor microenvironment. nih.gov
Transcriptomics Murine Sarcoma CD8+ T-cellsIncreased Acaca (ACC1) gene expression in tumor-infiltrating lymphocytes.Gene-level regulation contributes to the higher ACC1 protein levels observed. nih.govbiorxiv.org
Lipidomics Human Breast Cancer CellsDeletion of ACC1 reduced levels of acylcarnitines and phospholipids (B1166683) and shifted lipid profiles.ACC1-driven lipogenesis is critical for producing specific lipids needed for breast cancer cell morphology and function. biorxiv.org
Metabolomics Human Cancer Cells (Hypoxia)Depletion of ACC1/ACLY increased α-ketoglutarate levels.Reveals a novel link between fatty acid synthesis metabolism and epigenetic/transcriptional regulation. plos.org

The integration of a precise chemical tool like this compound with broad-scale omics analysis provides a powerful, multi-layered understanding of the cellular functions of the ACC enzymes and the systemic consequences of their inhibition.

Table of Compounds Mentioned

Current Challenges and Future Directions in Acc1/2 in 1 Research

Addressing Selectivity and Off-Target Effects in Research Tools

A significant challenge in the development of research tools like Acc1/2-IN-1 is ensuring high selectivity to minimize confounding variables arising from off-target effects. While this compound demonstrates potent inhibition of both ACC1 and ACC2, a comprehensive understanding of its interaction with other enzymes is crucial for the precise interpretation of experimental results.

One common approach to ascertain the specificity of an ACC inhibitor is through rescue experiments. For instance, the cytotoxic effects of the dual ACC inhibitor ND-646 on non-small cell lung cancer (NSCLC) cells can be reversed by the addition of exogenous palmitate, the downstream product of the pathway inhibited by ACC. nih.gov This demonstrates that the observed effects are indeed due to the inhibition of fatty acid synthesis and not an unrelated off-target interaction. nih.gov

However, some observed effects, while mechanistically linked to ACC inhibition, can be considered adverse from a therapeutic standpoint. For example, the dual ACC1/2 inhibitor MK-4074 was shown to cause hypertriglyceridemia in both preclinical models and humans. nih.gov This was determined to be an on-target effect resulting from a deficiency in polyunsaturated fatty acids, which in turn activates SREBP-1c and increases VLDL secretion. nih.gov While this highlights a potential hurdle for clinical translation, in a research context, it underscores the intricate metabolic feedback loops that can be uncovered using these inhibitors.

Future research would benefit from broader selectivity profiling of this compound against a panel of related and unrelated enzymes to definitively map its off-target interaction landscape. This would provide researchers with a clearer understanding of its specificity and aid in the design of more robust experiments.

Table 1: Selectivity of Various Dual ACC Inhibitors
CompoundACC1 IC50 (nM)ACC2 IC50 (nM)Reference Compound
MK-4074~3~3Yes
ND-6463.54.1Yes
CP 6401865361Yes

Exploring Novel Mechanisms and Untapped Biological Pathways

While the primary mechanism of action of this compound is the inhibition of de novo lipogenesis (DNL), emerging research suggests that the downstream consequences of this inhibition extend beyond simple metabolic reprogramming, influencing key signaling pathways and gene expression.

A notable discovery is the ability of ACC inhibitors to modulate oncogenic signaling pathways. In pancreatic cancer models, inhibition of ACC has been shown to suppress both the WNT and Hedgehog signaling pathways. nih.gov This effect is attributed to the role of palmitoylation in the activation and secretion of WNT and Hedgehog ligands. By limiting the availability of fatty acids for this crucial post-translational modification, ACC inhibitors can effectively dampen these pro-tumorigenic pathways. nih.gov This dual inhibition of key signaling cascades presents a novel mechanistic insight into the anti-cancer effects of these compounds. nih.gov

Furthermore, the inhibition of ACC can lead to significant changes in gene expression. In glioblastoma cells, chronic treatment with a dual ACC1/2 inhibitor resulted in altered transcriptional profiles of key lipogenic and stress-related genes. nih.gov For example, an upregulation of fatty acid synthase (FASN) and stearoyl-CoA desaturase-1 (SCD1) was observed in U87 cells, suggesting a potential feedback mechanism in response to the enzymatic blockade. nih.gov

Future research should aim to further elucidate these novel mechanisms. Investigating the global impact of this compound on the transcriptome and proteome could reveal previously unknown biological pathways regulated by fatty acid metabolism. Such studies will be instrumental in identifying new research applications for this class of inhibitors.

Development of Advanced Delivery Systems for Research Applications

The utility of this compound and other small molecule inhibitors in preclinical research can be significantly enhanced through the development of advanced delivery systems. These systems aim to improve the solubility, stability, and targeted delivery of the compound, thereby increasing its efficacy and reducing the potential for off-target effects in complex biological systems.

While specific delivery systems for this compound have not been extensively reported, the principles of advanced drug delivery are highly applicable. Nanocarriers, such as liposomes and polymeric nanoparticles, offer a promising platform for the encapsulation of hydrophobic molecules like many enzyme inhibitors. thno.orgmdpi.com These nanoparticles can protect the inhibitor from metabolic degradation, extend its circulation half-life, and can be functionalized with targeting ligands to direct them to specific cell types or tissues. thno.orgmdpi.com

For example, liposomes, which are lipid-based vesicles, are a versatile option for drug delivery. youtube.com The composition of the lipids can be tailored to control the release characteristics and stability of the encapsulated compound. youtube.com Similarly, FDA-approved polymers like PLGA can be used to formulate nanoparticles that offer controlled and sustained release of the therapeutic agent. mdpi.com The development of such formulations for this compound could enable more precise spatiotemporal control over ACC inhibition in in vivo models, allowing for more nuanced investigations of its biological effects. Future research in this area could involve the design and synthesis of this compound-loaded nanoparticles and the evaluation of their pharmacokinetic and pharmacodynamic properties in various preclinical models.

Integration of this compound into Multi-Component Research Strategies

The investigation of this compound in combination with other research compounds is a promising strategy to uncover synergistic interactions and to probe the intricacies of cellular metabolism and signaling. By simultaneously targeting multiple nodes within a biological network, researchers can gain a deeper understanding of pathway crosstalk and identify potential vulnerabilities in disease models.

In the context of cancer research, dual ACC inhibitors have been successfully combined with standard-of-care chemotherapeutics. For instance, the ACC inhibitor ND-646, when administered with carboplatin, markedly suppressed tumor growth in preclinical models of non-small cell lung cancer. nih.govh1.coescholarship.org This suggests that by targeting the metabolic adaptations of cancer cells, this compound could sensitize them to the cytotoxic effects of traditional chemotherapy.

Another promising area for combination studies is with other metabolic modulators. In preclinical models of nonalcoholic steatohepatitis (NASH), combining an ACC inhibitor with peroxisome proliferator-activated receptor (PPAR) or thyroid hormone receptor beta (THRβ) agonists has been explored. nih.gov While these combinations showed beneficial effects on liver triglyceride reduction, they did not always translate to augmented antifibrotic efficacy, highlighting the complexity of targeting multiple metabolic pathways. nih.gov

The burgeoning field of immunometabolism also presents exciting opportunities for multi-component research strategies. The metabolic state of immune cells is intrinsically linked to their function, and fatty acid metabolism plays a crucial role in this process. Investigating the effects of this compound in combination with immune checkpoint inhibitors could reveal novel ways to modulate the tumor microenvironment and enhance anti-tumor immunity. nih.govnih.gov Future preclinical studies should continue to explore rational combinations of this compound with a diverse range of therapeutic agents to unlock new research paradigms.

Emerging Areas of Investigation and Translational Research Potential (pre-clinical)

The preclinical investigation of this compound and similar dual ACC inhibitors continues to expand into new and exciting areas, underscoring their significant translational potential. While initially focused on metabolic diseases, the role of de novo lipogenesis in a variety of pathological processes has broadened the scope of research for these compounds.

In oncology, beyond NSCLC and pancreatic cancer, dual ACC inhibition has shown promise in glioblastoma. Studies using a dual ACC1/2 inhibitor demonstrated a preferential reduction in the proliferation of aggressive EGFRvIII-mutant glioblastoma cells, highlighting a potential vulnerability in this difficult-to-treat cancer. researchgate.net

The role of ACC in inflammation is another rapidly emerging area of investigation. Genetic deletion of ACC1 in CD4+ T cells has been shown to dampen eosinophilic and basophilic inflammation in mouse models of lung and skin inflammation. nih.gov This suggests that this compound could be a valuable research tool for dissecting the role of fatty acid metabolism in immune cell function and for exploring its potential in inflammatory and autoimmune disease models. Furthermore, studies in macrophages have revealed that ACC regulates acute inflammation through the control of glucose and lipid metabolism. nih.gov Pharmacological inhibition of ACC has been shown to attenuate LPS-induced peritoneal inflammation in mice. researchgate.net

The link between metabolic dysregulation and neurodegenerative diseases also presents a potential, albeit less explored, avenue for this compound research. While direct preclinical studies of this compound in neurodegenerative models are limited, the fundamental role of lipid metabolism in brain function suggests this could be a fruitful area for future investigation. jacc.orgdrugdiscoverynews.com

The collective preclinical evidence strongly supports the continued investigation of this compound and other dual ACC inhibitors across a spectrum of diseases. These compounds are not only powerful tools for basic research but also hold significant promise for future translational studies.

Table 2: Preclinical Applications of Dual ACC Inhibitors
Disease ModelKey FindingsCompound(s) Studied
Non-Small Cell Lung Cancer (NSCLC)Inhibited tumor growth, synergistic with carboplatin.ND-646
Pancreatic CancerSuppressed WNT and Hedgehog signaling, blocked tumor growth.BAY ACC002, Soraphen A
GlioblastomaPreferentially blunted proliferation of EGFRvIII mutant cells.Dual ACC1/2 inhibitor (ACCi)
Nonalcoholic Steatohepatitis (NASH)Reduced liver triglycerides, effects on fibrosis were context-dependent in combination studies.Firsocostat analogue (ACCi)
Inflammation (in vivo)Attenuated LPS-induced peritoneal inflammation.Firsocostat

Conclusion and Broader Academic Implications

Summary of Key Research Findings and Mechanistic Insights

Acc1/2-IN-1, also identified as compound 4s, has been characterized as a potent inhibitor of both isoforms of Acetyl-CoA Carboxylase. The primary research findings have elucidated its inhibitory activity and its effects on cancer cell proliferation.

The core mechanism of this compound is its ability to block the enzymatic activity of ACC1 and ACC2. These enzymes catalyze the conversion of acetyl-CoA to malonyl-CoA, a rate-limiting step in de novo fatty acid synthesis. ACC1 is primarily located in the cytoplasm and is crucial for providing malonyl-CoA for the synthesis of new fatty acids. nih.govplos.org ACC2 is associated with the outer mitochondrial membrane, and the malonyl-CoA it produces is thought to regulate fatty acid oxidation by inhibiting carnitine palmitoyltransferase 1 (CPT1). nih.govplos.org By inhibiting both isoforms, this compound is believed to simultaneously suppress fatty acid synthesis and promote fatty acid oxidation.

Quantitative analysis has demonstrated the potency of this compound. The compound exhibits significant inhibitory concentration (IC50) values against both enzymes, with a value of 98.06 nM for ACC1 and a more potent 29.43 nM for ACC2. nih.gov This dual-action is a key characteristic of the compound.

The functional consequence of this enzymatic inhibition has been observed in its anti-proliferative effects on various cancer cell lines. Many cancer cells exhibit a high rate of de novo lipogenesis to support rapid cell division and membrane synthesis. patsnap.comnih.gov By targeting ACC, this compound disrupts this crucial metabolic pathway, thereby hindering cancer cell growth. Research has shown that this compound has anti-proliferative activity against A549, H1975, HCT116, and H7901 tumor cell lines, with IC50 values of 0.578 µM, 1.005 µM, 0.680 µM, and 1.406 µM, respectively. nih.gov

Table 1: Inhibitory and Anti-proliferative Activity of this compound

Academic Contributions of this compound Research to Chemical Biology

The research on this compound has made several contributions to the field of chemical biology. Primarily, it serves as a valuable chemical tool for probing the roles of ACC1 and ACC2 in cellular metabolism and pathophysiology.

The development of potent and specific inhibitors like this compound allows for the acute and reversible modulation of enzyme activity, which can be a more precise approach than genetic methods such as siRNA that may have off-target effects or induce compensatory mechanisms over time. nih.gov The availability of this compound enables researchers to dissect the immediate consequences of dual ACC inhibition in various biological systems.

Furthermore, the study of this compound and similar molecules contributes to the broader understanding of the structure-activity relationships (SAR) for ACC inhibitors. The design, synthesis, and biological evaluation of such compounds provide a roadmap for the development of future inhibitors with improved potency, selectivity, or pharmacokinetic properties. The characterization of this compound as a derivative of a novel chroman scaffold adds to the diversity of chemical structures known to inhibit ACC enzymes.

Unanswered Questions and Future Research Trajectories

Despite the foundational research on this compound, several questions remain unanswered, paving the way for future investigations.

A primary area for future research is the detailed elucidation of the compound's mechanism of action beyond its direct enzymatic inhibition. For instance, the downstream metabolic consequences of dual ACC inhibition by this compound in different cell types are not fully understood. Investigating the global metabolic changes induced by this compound would provide a more comprehensive picture of its cellular effects.

The potential for isoform selectivity is another avenue for exploration. While this compound is a dual inhibitor, developing selective inhibitors for either ACC1 or ACC2 is of great interest to disentangle the specific roles of each isoform in various diseases. patsnap.com Future medicinal chemistry efforts could use the scaffold of this compound as a starting point to design more selective inhibitors.

Finally, the in vivo efficacy and pharmacokinetic properties of this compound have not been extensively reported in the public domain. Preclinical studies in animal models of cancer or metabolic diseases would be a critical next step to assess its therapeutic potential. Such studies would also shed light on any potential on-target or off-target toxicities. The exploration of this compound in these contexts will be crucial in determining its future as a research tool and a potential therapeutic lead.

Q & A

Q. What enzymatic assays are recommended to determine the inhibitory activity of ACC1/2-IN-1 against ACC1 and ACC2 isoforms?

To assess inhibitory activity, researchers should employ in vitro enzymatic assays using recombinant ACC1 and ACC2 isoforms. Key steps include:

  • Measuring malonyl-CoA production via spectrophotometric or fluorometric methods.
  • Generating dose-response curves to calculate IC50 values (e.g., 98.06 nM for ACC1 and 29.43 nM for ACC2, as reported in standardized assays) .
  • Validating results with positive controls (e.g., known ACC inhibitors) and ensuring buffer conditions (pH, co-factors) match physiological relevance .

Q. How can researchers assess the selectivity of this compound between ACC1 and ACC2 isoforms?

Selectivity is determined by:

  • Conducting parallel assays for ACC1 and ACC2 under identical conditions to compare IC50 values .
  • Screening against structurally similar enzymes (e.g., other carboxylases) to rule off-target effects.
  • Using isoform-specific substrates or inhibitors to confirm target specificity .

Q. What are the critical parameters to optimize when evaluating this compound's cellular uptake and stability in cancer models?

Methodological considerations include:

  • Quantifying intracellular drug levels via HPLC or LC-MS/MS at multiple time points .
  • Assessing metabolic stability by incubating this compound with cell lysates and monitoring degradation products.
  • Correlating uptake efficiency with functional outcomes (e.g., lipid synthesis inhibition) .

Advanced Research Questions

Q. How should researchers address contradictory reports on this compound's inhibition potency across different experimental systems?

Discrepancies often arise from variations in:

  • Enzyme sources : Recombinant vs. endogenous isoforms may exhibit differing kinetic properties.
  • Assay conditions : Optimize co-factor concentrations (e.g., ATP, bicarbonate) and temperature .
  • Data normalization : Use internal controls (e.g., housekeeping enzymes) to standardize activity measurements . Replicate experiments across independent labs to validate findings .

Q. What methodological considerations are essential when integrating this compound into in vivo cancer studies to ensure translational relevance?

Key steps include:

  • Dosing optimization : Conduct pharmacokinetic/pharmacodynamic (PK/PD) studies to determine effective plasma and tissue concentrations .
  • Target engagement validation : Use biopsies to measure ACC activity suppression in tumors vs. normal tissues.
  • Toxicity profiling : Monitor lipid metabolism disruption in non-cancerous organs (e.g., liver) .

Q. How can synergistic effects between this compound and other metabolic inhibitors be systematically investigated?

A robust framework involves:

  • Combination index analysis : Use the Chou-Talalay method to quantify synergism/antagonism across dose ratios .
  • Mechanistic validation : Assess downstream effects (e.g., apoptosis induction, AMPK activation) via Western blotting or RNA-seq.
  • Cross-model testing : Validate findings in 3D spheroids or patient-derived xenografts (PDXs) to mimic tumor heterogeneity .

Q. What strategies are effective for resolving conflicting data on this compound's long-term effects on lipid metabolism in cancer cells?

Address contradictions by:

  • Time-course experiments : Track lipid droplet formation and acetyl-CoA levels over extended periods.
  • Metabolic flux analysis : Use isotopic tracing (e.g., ¹³C-glucose) to map pathway alterations .
  • Context-dependent profiling : Compare effects in normoxic vs. hypoxic conditions, as lipid metabolism varies with tumor microenvironment .

Methodological Guidelines

  • Data Reproducibility : Document experimental protocols in detail, including reagent lot numbers and equipment calibration records .
  • Statistical Rigor : Use power analysis to determine sample sizes and apply corrections for multiple comparisons (e.g., Bonferroni) .
  • Ethical Compliance : For in vivo studies, adhere to institutional guidelines for animal welfare and data transparency .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.